6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine typically involves the functionalization of the imidazo[4,5-c]pyridine core. One common method is the reaction of 3-ethyl-4-fluoroimidazo[4,5-c]pyridine with bromine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution: Formation of 6-amino-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine.
Scientific Research Applications
6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 3-Ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine is unique due to the combination of bromine, ethyl, and fluorine substituents, which enhance its chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H7BrFN3 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
6-bromo-3-ethyl-4-fluoroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7BrFN3/c1-2-13-4-11-5-3-6(9)12-8(10)7(5)13/h3-4H,2H2,1H3 |
InChI Key |
GCTMOLSWAYUUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CC(=NC(=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.